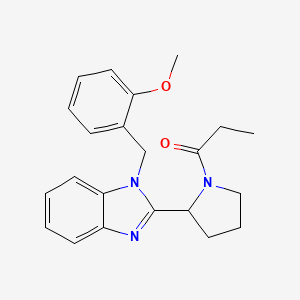![molecular formula C17H23FN2O3 B6051216 methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate, also known as MFP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MFP is a synthetic compound that is structurally similar to other piperidine-based compounds, such as fentanyl and meperidine.
Wirkmechanismus
The exact mechanism of action of methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate is not well understood, but it is believed to act as an agonist at the mu-opioid receptor, which is involved in the regulation of pain perception. methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate may also act on other receptors in the brain, such as the serotonin and norepinephrine receptors, which are involved in the regulation of mood and emotions.
Biochemical and physiological effects:
methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include analgesia, sedation, respiratory depression, and euphoria. methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has also been shown to have potential anticonvulsant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has several advantages for use in laboratory experiments, including its potent analgesic effects and its ability to cross the blood-brain barrier. However, methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate also has several limitations, including its potential for abuse and dependence, as well as its potential side effects, such as respiratory depression and nausea.
Zukünftige Richtungen
There are several future directions for research on methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate and related compounds. One area of interest is the development of new pain medications that are more effective and have fewer side effects than currently available treatments. Another area of interest is the development of new treatments for depression and anxiety disorders. Additionally, further research is needed to better understand the mechanism of action of methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate and its potential effects on other receptors in the brain.
Synthesemethoden
The synthesis of methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate involves several steps, including the reaction of 3-fluoroaniline with 1-bromo-3-chloropropane to form 3-(3-fluorophenylamino)propyl chloride. This intermediate is then reacted with piperidine to form the corresponding piperidine derivative, which is further reacted with methyl 5-oxopentanoate to yield methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anesthetic effects, making it a promising candidate for the development of new pain medications. Additionally, methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has been shown to have potential applications in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
methyl 5-[3-(3-fluoroanilino)piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-23-17(22)9-3-8-16(21)20-10-4-7-15(12-20)19-14-6-2-5-13(18)11-14/h2,5-6,11,15,19H,3-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDGMKHDMNJLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCCC(C1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6051138.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-benzimidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051145.png)
![2-(2-{[4-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6051159.png)
![methyl [5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6051164.png)
![5,5'-[(4-methylphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6051174.png)
![methyl 5-[2-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6051179.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide](/img/structure/B6051182.png)
![2-(1-isobutyl-4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051187.png)

![N-{3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-methylpropanamide](/img/structure/B6051197.png)

![N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6051226.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine](/img/structure/B6051236.png)
